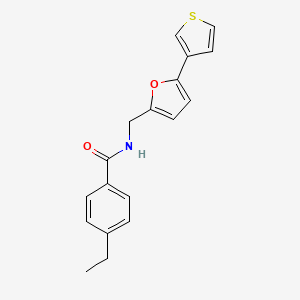

4-ethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Description

4-Ethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzoyl group linked via a methylene bridge to a furan ring substituted at the 5-position with a thiophen-3-yl moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds.

Properties

IUPAC Name |

4-ethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-2-13-3-5-14(6-4-13)18(20)19-11-16-7-8-17(21-16)15-9-10-22-12-15/h3-10,12H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYWGUWULWRIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-thiophene moiety, which can be synthesized through a series of condensation reactions. The benzamide core is then introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group could produce an amine derivative.

Scientific Research Applications

4-ethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-ethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Comparison: Both LMM5 and LMM11 feature sulfamoyl and benzamide groups but differ in their heterocyclic substituents (oxadiazole vs. thiophene-furan in the target compound). Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase, suggesting that the benzamide scaffold paired with heterocycles is critical for targeting fungal enzymes .

Thiadiazole Derivatives ()

- Examples :

- 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide

- N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide

- Comparison: These compounds replace the thiophene-furan group with thiadiazole rings but retain the benzamide core. Activity: They show antibacterial activity against Pseudomonas aeruginosa, highlighting the role of electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the benzamide ring . Key Difference: The target compound’s ethyl group may enhance metabolic stability compared to nitro or methoxy groups, which are prone to enzymatic modification.

Benzamide Derivatives with Triazine or Pyrimidine Substituents

Triazine-Based Analogues ()

- Examples : Compounds 51–55 (e.g., 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide).

- Comparison: These compounds incorporate triazine rings and sulfamoyl linkages, differing from the target compound’s furan-thiophene system. Physical Properties: Melting points range from 237–279°C, indicating high crystallinity due to hydrogen-bonding sulfamoyl groups . Key Difference: The target compound lacks sulfamoyl groups, which may reduce polar interactions but improve solubility in non-aqueous environments.

Pyrimidine-Ethynyl Analogues ()

- Example : 4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrimidin-5-ylethynyl)benzamide (5a).

- Comparison: This compound includes a pyrimidine-ethynyl group and a trifluoromethyl substituent, whereas the target compound uses a thiophene-furan system. Synthesis: Both compounds employ Sonogashira coupling for alkyne formation, suggesting shared synthetic pathways for aromatic extensions . Key Difference: The trifluoromethyl group in 5a enhances electronegativity and metabolic resistance, whereas the ethyl group in the target compound offers simpler synthetic accessibility.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Biological Activity

4-ethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and activity against various diseases, particularly focusing on its antimicrobial and anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions. The furan-thiophene moiety is synthesized through condensation reactions, followed by the introduction of the benzamide core via amide coupling, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Chemical Structure:

The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (2 µg/mL) |

| Escherichia coli | 25 | Ciprofloxacin (2 µg/mL) |

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. Mechanistically, it is believed to interact with specific enzymes involved in tumor growth regulation.

Case Study:

In a study involving human breast cancer cell lines, this compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to untreated controls .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways associated with cell growth and apoptosis. It may act as an inhibitor of specific kinases or other enzymes involved in cancer progression, leading to reduced cell viability .

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications to the thiophene and furan moieties can enhance biological activity. For instance, derivatives with electron-donating groups showed improved potency against microbial strains .

Table: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antimicrobial potency |

| Alkyl substitutions | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.